Pregn-4-ene-3,20-dione, 16alpha-methyl- chemical structure and molecular weight
Pregn-4-ene-3,20-dione, 16alpha-methyl- chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pregn-4-ene-3,20-dione, 16alpha-methyl-, a synthetic steroid with significant potential in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes detailed chemical information, plausible synthetic routes, and an exploration of its potential biological significance, grounded in authoritative references.
Core Chemical Identity and Properties
Pregn-4-ene-3,20-dione, 16alpha-methyl-, also known as 16α-methylprogesterone, is a synthetic derivative of the naturally occurring hormone progesterone. The introduction of a methyl group at the 16-alpha position modifies its steric and electronic properties, potentially influencing its biological activity and metabolic stability compared to the parent compound.
Chemical Structure
The chemical structure of 16α-methylprogesterone is characterized by the four-ring steroid nucleus (gonane), with a ketone group at C3, a double bond between C4 and C5, a ketone group at C20, and a methyl group in the alpha configuration at C16.
Below is a 2D representation of the chemical structure:
Caption: A generalized synthetic workflow for 16α-methylprogesterone.
Experimental Protocol (Exemplary)
The following is a representative, non-validated protocol derived from general procedures for the synthesis of 16α-methyl steroids. [1]This protocol should be adapted and validated under appropriate laboratory conditions.
Objective: To synthesize Pregn-4-ene-3,20-dione, 16alpha-methyl- from 16-dehydroprogesterone.
Materials:
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16-Dehydroprogesterone
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Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF)
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Copper(I) chloride (CuCl) or other suitable copper salt
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether or other suitable extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 16-dehydroprogesterone in anhydrous THF under a nitrogen atmosphere.
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Catalyst Addition: Add a catalytic amount of copper(I) chloride to the solution and stir until a homogenous suspension is formed.
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Grignard Addition: Cool the reaction mixture to a low temperature (e.g., -20°C to 0°C) using an appropriate cooling bath. Slowly add a solution of methylmagnesium bromide in THF via the dropping funnel over a period of 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 16α-methylprogesterone.
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Characterization: Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) and compare the data with literature values for progesterone and related compounds.
Potential Applications in Drug Development
While specific research on 16α-methylprogesterone is not as extensive as for other progestins, its structural similarity to progesterone and other synthetic progestogens suggests several potential areas of application in drug development.
Progestogenic Activity
As a derivative of progesterone, 16α-methylprogesterone is expected to exhibit progestogenic activity, meaning it can bind to and activate progesterone receptors. This activity is central to its potential use in:
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Hormone Replacement Therapy: In combination with estrogens, it could potentially be used to prevent endometrial hyperplasia in postmenopausal women.
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Contraception: Synthetic progestins are a cornerstone of hormonal contraceptives. The 16α-methyl group may alter the compound's oral bioavailability and half-life, which are critical parameters for contraceptive efficacy.
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Treatment of Menstrual Disorders: Progestins are used to treat conditions like amenorrhea and abnormal uterine bleeding.
Anticancer Research
Progesterone and its synthetic analogs have been investigated for their roles in hormone-sensitive cancers. [2][3]The antiproliferative effects of progestins in certain cancer cell lines suggest that 16α-methylprogesterone could be a candidate for investigation in:
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Breast Cancer: The role of progestins in breast cancer is complex, with both proliferative and anti-proliferative effects reported depending on the specific context.
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Endometrial Cancer: Progestin therapy is a treatment option for certain types of endometrial cancer.
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Adrenocortical Carcinoma: Recent studies have explored the potential of progesterone in treating adrenocortical carcinoma.
Spectroscopic Data (Reference)
Infrared (IR) Spectroscopy: The IR spectrum of progesterone shows characteristic peaks for the ketone functional groups (C=O stretch) typically in the range of 1650-1725 cm⁻¹ and C-H stretching vibrations around 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of steroids are complex but well-characterized. Key signals for progesterone include those for the methyl groups, the olefinic proton at C4, and the various methylene and methine protons of the steroid backbone. The introduction of the 16α-methyl group would be expected to introduce a new methyl signal and cause characteristic shifts in the signals of neighboring protons and carbons, particularly at C15, C16, and C17.
Conclusion
Pregn-4-ene-3,20-dione, 16alpha-methyl- represents a synthetic steroid with a chemical profile that suggests potential applications in areas where progestogenic activity is desired. Its synthesis is achievable through established methodologies in steroid chemistry. Further research is warranted to fully elucidate its specific biological activities, pharmacokinetic profile, and therapeutic potential in comparison to existing synthetic progestins. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the scientific and clinical possibilities of this compound.
References
- EP0165037B1 - 16 alpha-methyl steroids and their preparation - Google Patents.
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Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. Available at: [Link]
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6α-Methyl-16α,17α-Cyclohexane Progesterone and Progesterone Inhibit Growth of Doxorubicin-Sensitive MCF7 and HeLa Tumor Cells | Request PDF - ResearchGate. Available at: [Link]
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Progesterone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
